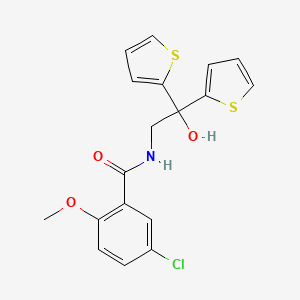
5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide is a useful research compound. Its molecular formula is C18H16ClNO3S2 and its molecular weight is 393.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
5-chloro-N-(2-hydroxy-2,2-di(thiophen-2-yl)ethyl)-2-methoxybenzamide is a synthetic compound with the CAS number 2034589-57-4. Its molecular formula is C18H16ClNO3S2 and it has a molecular weight of 393.9 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and antibacterial applications.
Anticancer Properties
Recent studies have highlighted the anticancer potential of thiophene derivatives, including compounds similar to this compound. For instance, derivatives containing thiophene rings have been shown to inhibit various cancer cell lines through different mechanisms:
- Mechanism of Action : Compounds with thiophene moieties often exhibit inhibition of cell proliferation and induce apoptosis in cancer cells. They may interfere with critical signaling pathways involved in tumor growth and survival.
- Case Study : In vitro studies demonstrated that similar thiophene-based compounds significantly reduced the viability of breast cancer cells and exhibited cytotoxic effects against osteosarcoma and lymphoma cell lines .
Antibacterial Activity
The compound's structure suggests potential antibacterial properties , particularly against Gram-positive bacteria. Research indicates that benzamide derivatives can target bacterial cell division by inhibiting key proteins involved in this process:
- FtsZ Inhibition : Compounds that disrupt FtsZ assembly have shown promise as antibacterial agents by preventing bacterial cytokinesis. This is crucial for the development of novel antibiotics, especially against resistant strains like MRSA .
- Research Findings : A related study found that certain benzamide derivatives exhibited potent antibacterial activity with minimal inhibitory concentrations (MICs) significantly lower than those required for conventional antibiotics .
Summary of Biological Activities
| Activity Type | Mechanism | Cell Lines Tested | Results |
|---|---|---|---|
| Anticancer | Apoptosis induction, signaling pathway interference | Breast cancer, osteosarcoma, lymphoma | Significant reduction in cell viability |
| Antibacterial | FtsZ assembly inhibition | MRSA, E. coli | Potent activity with low MICs |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of this compound:
- Chlorine Substitution : The presence of chlorine at the 5-position on the benzamide ring enhances lipophilicity and may improve binding affinity to target proteins.
- Thiophene Groups : The di(thiophen-2-yl)ethyl substituent is believed to play a significant role in the compound's interaction with biological targets, potentially increasing its efficacy against cancer and bacterial cells.
Propriétés
IUPAC Name |
5-chloro-N-(2-hydroxy-2,2-dithiophen-2-ylethyl)-2-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3S2/c1-23-14-7-6-12(19)10-13(14)17(21)20-11-18(22,15-4-2-8-24-15)16-5-3-9-25-16/h2-10,22H,11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLWUPIURMCNGFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)NCC(C2=CC=CS2)(C3=CC=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














